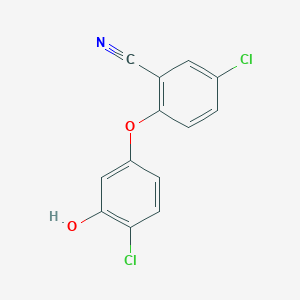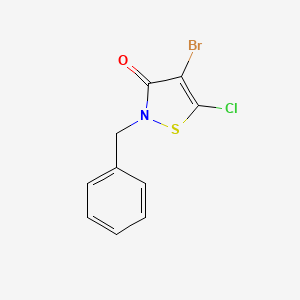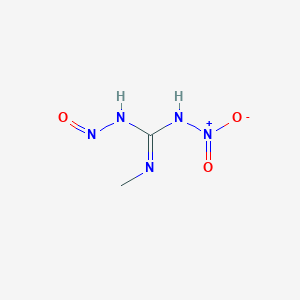
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can be isomerized into the desired product through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for addition reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield arylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学研究应用
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- has several scientific research applications:
作用机制
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
相似化合物的比较
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: Shares a similar bicyclic structure but differs in functional groups.
Cantharidin: Another bicyclic compound with an ether bridge, known for its biological activity.
Ifetroban: A synthetic thromboxane receptor antagonist featuring a similar bicyclic framework.
Uniqueness
What sets 7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- apart is its specific functional groups, which confer unique chemical reactivity and potential biological activity
属性
CAS 编号 |
73806-10-7 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC 名称 |
2-(4-chlorobut-2-ynyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO3/c13-5-1-2-6-14-11(15)9-7-3-4-8(17-7)10(9)12(14)16/h7-10H,3-6H2 |
InChI 键 |
QUUNVRWFOIXKNW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


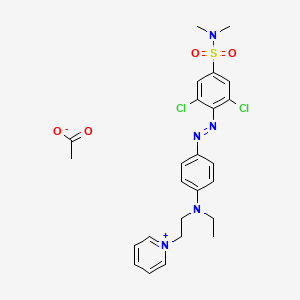

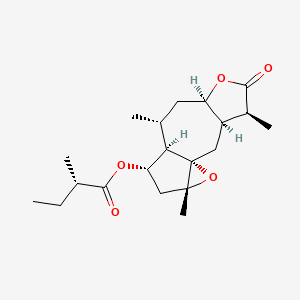
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)


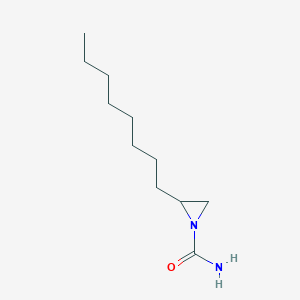
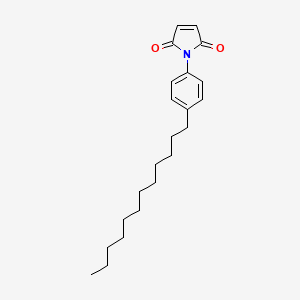
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
